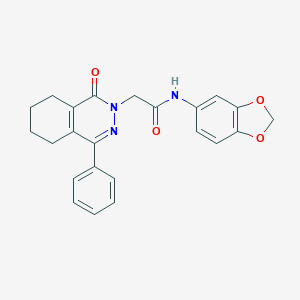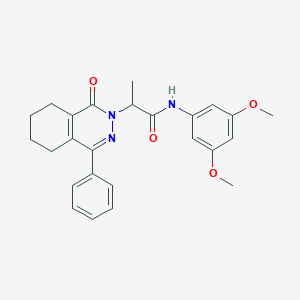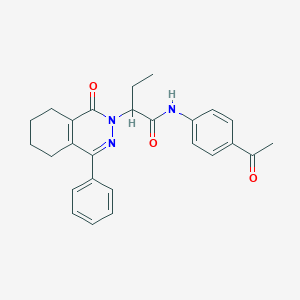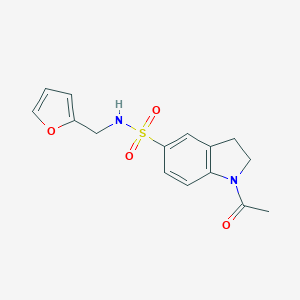![molecular formula C17H16N2O3S B271101 N-(6-methyl-1,3-benzothiazol-2-yl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271101.png)
N-(6-methyl-1,3-benzothiazol-2-yl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-methyl-1,3-benzothiazol-2-yl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as MBTF and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions in research.
Mecanismo De Acción
The mechanism of action of MBTF is not fully understood, but it is believed to act on a variety of cellular pathways to produce its effects. Some studies have suggested that MBTF may act as an antioxidant, protecting cells from oxidative stress and damage. Other studies have suggested that MBTF may modulate the activity of certain enzymes and signaling pathways, leading to changes in cellular function.
Biochemical and Physiological Effects:
MBTF has been shown to have a variety of biochemical and physiological effects in both in vitro and in vivo studies. These effects include the modulation of oxidative stress, the inhibition of cell proliferation, and the promotion of cell death in cancer cells. Additionally, MBTF has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MBTF has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized in large quantities, allowing for high-throughput screening and testing. Additionally, MBTF has been shown to have low toxicity and is generally well-tolerated in animal models. However, one limitation of MBTF is that its mechanism of action is not fully understood, which may limit its usefulness in certain types of experiments.
Direcciones Futuras
There are several future directions for research on MBTF. One area of interest is in the development of new neuroprotective and neurodegenerative disease treatments based on MBTF. Additionally, MBTF may be useful in the development of new cancer therapies, either as a standalone treatment or in combination with other drugs. Further research is also needed to fully understand the mechanism of action of MBTF and its potential applications in other areas of scientific research.
Métodos De Síntesis
The synthesis of MBTF involves a series of chemical reactions that require specialized equipment and expertise. The process begins with the preparation of 6-methyl-1,3-benzothiazol-2-amine, which is then reacted with 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid to form MBTF. The synthesis of MBTF is a complex process that requires careful attention to detail to ensure a high yield and purity of the final product.
Aplicaciones Científicas De Investigación
MBTF has been studied extensively for its potential applications in scientific research. One of the primary areas of interest is in the field of neuroscience, where MBTF has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, MBTF has been studied for its potential anticancer properties and may be useful in the development of new cancer treatments.
Propiedades
Nombre del producto |
N-(6-methyl-1,3-benzothiazol-2-yl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide |
|---|---|
Fórmula molecular |
C17H16N2O3S |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
N-(6-methyl-1,3-benzothiazol-2-yl)-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxamide |
InChI |
InChI=1S/C17H16N2O3S/c1-7-2-3-10-12(4-7)23-17(18-10)19-15(20)13-8-5-9-11(6-8)22-16(21)14(9)13/h2-4,8-9,11,13-14H,5-6H2,1H3,(H,18,19,20) |
Clave InChI |
ORWAIBLRBPYKIS-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3C4CC5C3C(=O)OC5C4 |
SMILES canónico |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3C4CC5C3C(=O)OC5C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(3-acetylphenyl)-2-[4-(2,5-dimethylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]acetamide](/img/structure/B271028.png)






![2-(2,4-dichlorophenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271038.png)
![2-oxo-2-phenylethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271039.png)
![2-(4-methoxyphenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271040.png)
![2-(4-methylphenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271041.png)